![molecular formula C24H19N5O3 B2488734 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899946-20-4](/img/structure/B2488734.png)

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

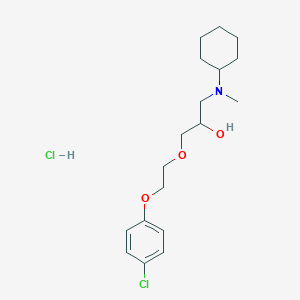

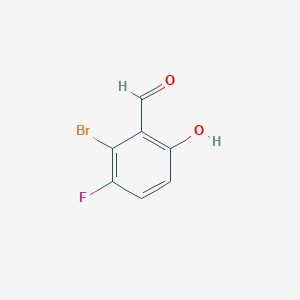

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms present, and their connectivity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the specific substituents present. For example, the ethoxy group might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by factors such as its molecular structure and the specific substituents present .Applications De Recherche Scientifique

- Researchers have explored the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. These derivatives exhibit promising activity against cancer cells, particularly in inhibiting cyclin-dependent kinase 2 (CDK2), a key target for cancer treatment .

- The compound’s structure suggests potential interactions with phosphodiesterases (PDEs). PDEs play a crucial role in regulating cyclic nucleotide levels, including cyclic guanosine monophosphate (cGMP). Investigating its effects on PDE5A1, which hydrolyzes cGMP, could provide insights into its pharmacological properties .

- Some derivatives of pyrazolo[3,4-b]pyridines have demonstrated tubulin polymerization inhibition. This property could be relevant for developing novel anticancer agents .

- In silico studies assessing the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential. Predicting its pharmacokinetic behavior can guide further drug development .

- Researchers have explored various synthetic methods to obtain pyrazolo[3,4-b]pyridine derivatives. Systematic analysis of these strategies, along with their advantages and drawbacks, is crucial for efficient compound synthesis .

- Investigating the impact of substituents at positions N1, C3, C4, C5, and C6 on biological activity is essential. Understanding SAR can guide modifications for improved efficacy .

Antitumor Activity

Phosphodiesterase Inhibition

Tubulin Polymerization Inhibition

Bioevaluation and ADMET Studies

Synthetic Strategies

Structure-Activity Relationships (SAR)

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDBOGUWLSTENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)